

The Derivatization of 3-Amino-2-nitropyridine: A Gateway to Enhanced Biological Activity

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Compound of Interest

Compound Name: 3-amino-2-nitropyridine

Cat. No.: B078374

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The parent compound, **3-amino-2-nitropyridine**, is a well-established synthetic intermediate in medicinal chemistry, primarily utilized as a scaffold for the development of more complex heterocyclic compounds with significant therapeutic potential.[1] While comprehensive data on the intrinsic biological activity of **3-amino-2-nitropyridine** itself is not extensively documented, with its toxicological properties not being thoroughly investigated, its true value lies in the diverse array of biologically active derivatives that can be synthesized from it.[2] This guide provides a comparative analysis of the biological activities of various classes of compounds derived from the **3-amino-2-nitropyridine** core, highlighting the remarkable enhancement in anticancer, antimicrobial, and kinase inhibitory activities achieved through chemical modification.

I. Anticancer Activity of 3-Amino-2-nitropyridine Derivatives

Derivatization of the **3-amino-2-nitropyridine** scaffold has yielded potent anticancer agents. A notable class of derivatives includes 3-aminoimidazo[1,2- α]pyridines, which have demonstrated significant cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity of 3-Aminoimidazo[1,2- α]pyridine Derivatives

Compound	C-2 Substituent	C-3 Substituent	Cancer Cell Line	IC50 (μM)
12	Nitro-substituted moiety	p-chlorophenyl	HT-29 (Colon)	4.15 ± 2.93[3]
12	Nitro-substituted moiety	p-chlorophenyl	MCF-7 (Breast)	30.88 ± 14.44[3]
12	Nitro-substituted moiety	p-chlorophenyl	B16F10 (Melanoma)	64.81 ± 15.78[3]
14	Tolyl moiety	p-chlorophenyl amine	B16F10 (Melanoma)	21.75 ± 0.81[3]
18	2,4-difluorophenyl moiety	p-chlorophenyl amine	HT-29 (Colon)	10.11 ± 0.70[3]
18	2,4-difluorophenyl moiety	p-chlorophenyl amine	MCF-7 (Breast)	14.81 ± 0.20[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Another important class of anticancer compounds, 3-nitropyridine analogues, function as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[4] These agents have shown high potency, with GI50 (50% growth inhibition) values below 10 nM for several cell lines.[4]

II. Kinase Inhibitory Activity of 3-Amino-2-nitropyridine Scaffolds

The 3-aminopyridine core is a key pharmacophore in the design of kinase inhibitors. By modifying this basic structure, researchers have developed potent and selective inhibitors for various kinases, which are crucial targets in cancer and inflammatory diseases. For instance,

3-aminopyridin-2-one derivatives have been identified as effective inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[5]

Kinase Inhibitory Profile of 3-Aminopyridin-2-one Derivatives

Compound	Target Kinase	% Inhibition at 100 μ M	IC50 (μ M)
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one	MPS1	-	-
Aurora A	-	-	
Aurora B	>50% (77%)	-	
Benzamide analogue 16	MPS1	-	15-fold increase vs. parent
Aurora A	-	Significantly higher vs. parent	

Data presented qualitatively where specific IC50 values were not provided in the source.

The development of selective TYK2 inhibitors has also been pursued using pyridine derivatives, highlighting the versatility of this scaffold in targeting specific members of the JAK kinase family.[6]

III. Antimicrobial Activity of Pyridine Derivatives

While specific studies focusing on derivatives of **3-amino-2-nitropyridine** are limited, the broader class of pyridine derivatives has shown promising antimicrobial activity. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial effects against Gram-positive bacteria.[7]

Minimum Inhibitory Concentration (MIC) of Pyridine-Oxazolidinone Derivatives

Compound	S. aureus (MIC in µg/mL)	E. faecalis (MIC in µg/mL)	B. subtilis (MIC in µg/mL)	S. pneumoniae (MIC in µg/mL)
21b	-	-	-	-
21d	-	-	-	-
21e	-	-	-	-
21f	-	-	-	-
Linezolid (Control)	-	-	-	-

Specific MIC values for compounds 21b, 21d, 21e, and 21f were stated to be similar to linezolid but not explicitly provided in the search results.

IV. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell lines
- 96-well plates
- Test compounds (dissolved in DMSO)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 μ L of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Bacterial and/or fungal strains
- 96-well microtiter plates
- Test compounds
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

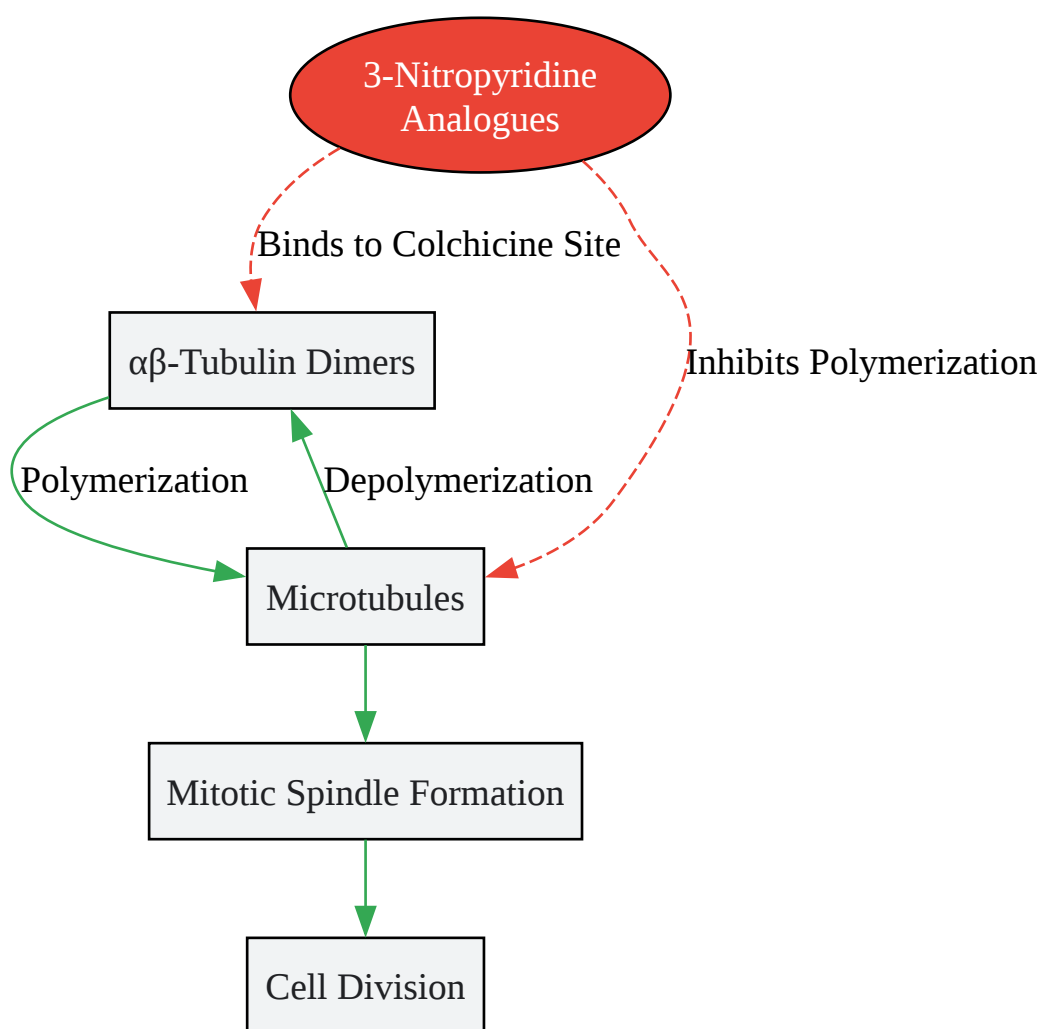
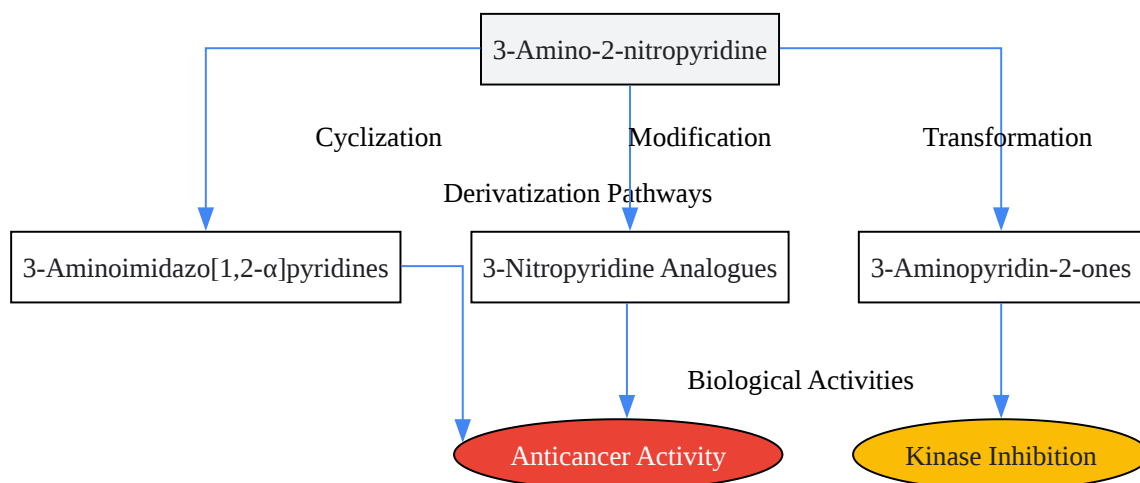
- Microorganism suspension standardized to 0.5 McFarland
- Microplate reader or visual inspection

Procedure:

- Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
- Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

V. Visualizations

Synthetic Workflow for Biologically Active Derivatives



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